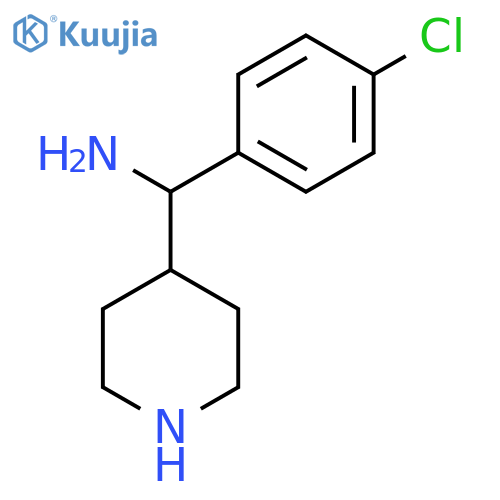Cas no 885595-64-2 ((4-Chlorophenyl)(piperidin-4-yl)methanamine)

885595-64-2 structure
商品名:(4-Chlorophenyl)(piperidin-4-yl)methanamine
(4-Chlorophenyl)(piperidin-4-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- C-(4-chloro-phenyl)-C-piperidin-4-yl-methylamine
- SCHEMBL4064296
- CS-0101967
- 1-(4-chlorophenyl)-1-(piperidin-4-yl)methanamine
- (4-Chlorophenyl)(piperidin-4-yl)methanamine
- YNSGRFYZQZHFHA-UHFFFAOYSA-N
- (4-chlorophenyl)-piperidin-4-ylmethanamine
- 885595-64-2
-
- インチ: 1S/C12H17ClN2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12,15H,5-8,14H2
- InChIKey: YNSGRFYZQZHFHA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C1CCNCC1)N
計算された属性
- せいみつぶんしりょう: 224.1080262g/mol
- どういたいしつりょう: 224.1080262g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38Ų
(4-Chlorophenyl)(piperidin-4-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172607-1g |
(4-Chlorophenyl)(piperidin-4-yl)methanamine |
885595-64-2 | 98% | 1g |
¥12171.00 | 2024-04-27 |
(4-Chlorophenyl)(piperidin-4-yl)methanamine 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
885595-64-2 ((4-Chlorophenyl)(piperidin-4-yl)methanamine) 関連製品
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
